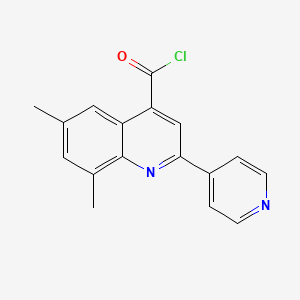

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a complex organic compound with the molecular formula C17H14Cl2N2O. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its unique structure, which includes a quinoline core substituted with pyridine and carbonyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Substitution Reactions:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove halogens.

Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit anticancer properties. For instance, a study highlighted the synthesis of compounds similar to 6,8-dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride that act as selective inhibitors of proteasome subunit Rpn11. These compounds showed significant efficacy in blocking tumor cell proliferation in vitro, suggesting potential for development as anticancer agents .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Nitrogen-containing heterocycles have been explored for their ability to inhibit viral replication. In one study, related compounds demonstrated effective inhibition of viral counts in plaque reduction assays, indicating that modifications to the quinoline structure can enhance antiviral efficacy .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions including Skraup synthesis and other cyclization methods. The structural modifications at the pyridine and quinoline positions are crucial for optimizing biological activity and selectivity against specific targets.

Table 1: Common Synthesis Methods

Case Studies

Several case studies have documented the effectiveness of quinoline derivatives in preclinical models:

- Inhibition of Proteasome Activity : A derivative demonstrated IC50 values around 300 nM against tumor cell lines, highlighting its potential as a therapeutic agent .

- Antiviral Assays : Compounds derived from this scaffold were tested against various viruses, showing promising results in reducing viral loads in cultured cells .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and as a tool for modifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the pyridine group, making it less versatile in certain reactions.

2-Pyridin-4-ylquinoline-4-carbonyl chloride: Lacks the methyl groups, which can affect its reactivity and solubility.

Quinoline-4-carbonyl chloride: A simpler structure that lacks both the pyridine and methyl groups, making it less specific in its applications.

Uniqueness

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications in research and industry .

Biological Activity

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS No. 1332529-02-8) is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H14Cl2N2O

- Molecular Weight : 333.21 g/mol

- CAS Number : 1332529-02-8

Biological Activity Overview

Research indicates that compounds with quinoline structures often exhibit significant biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific compound has been evaluated for its potential in these areas.

Antimicrobial Properties

A study focused on the synthesis and evaluation of quinoline derivatives highlighted the antimicrobial potential of similar compounds. It was found that modifications to the quinoline structure could enhance antibacterial activity against various strains of bacteria, including resistant strains .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. For example, a related study demonstrated that certain quinoline-based compounds induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of the pyridine moiety in this compound may further contribute to its cytotoxic effects.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.

- Interaction with DNA : Some studies suggest that quinolines can intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have documented the biological activities associated with quinoline derivatives:

Properties

Molecular Formula |

C17H13ClN2O |

|---|---|

Molecular Weight |

296.7 g/mol |

IUPAC Name |

6,8-dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride |

InChI |

InChI=1S/C17H13ClN2O/c1-10-7-11(2)16-13(8-10)14(17(18)21)9-15(20-16)12-3-5-19-6-4-12/h3-9H,1-2H3 |

InChI Key |

HCHQIEUMOUGYOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.